Compound Identification and Structural Overview
Compound Identification and Structural Overview
An In-depth Technical Guide to the Physical Properties of 3-Amino-4-methylbenzamide
A Note on the Subject Compound: Initial literature and database searches for "3-Amino-5-methylbenzamide" did not yield a consistent and verifiable set of physical properties for a compound with this specific substitution pattern. It is likely a less common or not commercially available isomer. This guide will therefore focus on the closely related and well-documented positional isomer, 3-Amino-4-methylbenzamide (CAS No: 19406-86-1) . The methodologies and principles discussed herein are broadly applicable to the characterization of similar small aromatic molecules.
3-Amino-4-methylbenzamide is an aromatic organic compound containing a benzene ring substituted with an amino group, a methyl group, and a carboxamide group. Understanding its structure is fundamental to interpreting its physical properties and chemical behavior.
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IUPAC Name: 3-Amino-4-methylbenzamide
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Synonyms: 3-Amino-p-toluamide, 2-methyl-5-carboxamidoaniline[1]
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CAS Number: 19406-86-1[1]
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Molecular Formula: C₈H₁₀N₂O[1]
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Molecular Weight: 150.18 g/mol [1]
The arrangement of a primary amine, a methyl group, and a primary amide on the benzene ring dictates the molecule's polarity, its capacity for hydrogen bonding, and its crystal packing, all of which are critical determinants of its physical properties.
Caption: Molecular Structure of 3-Amino-4-methylbenzamide.
Core Physical and Chemical Properties
The physical properties of 3-Amino-4-methylbenzamide are essential for its handling, purification, and application in synthesis or drug development. These properties provide insights into the intermolecular forces at play.
| Property | Value | Source | Significance |
| Appearance | Light brown crystalline solid | [1] | Indicates the compound is a solid at room temperature. Color may suggest the presence of minor impurities or be intrinsic to the molecular structure. |
| Melting Point | 128-132°C | [1] | A relatively high melting point suggests strong intermolecular forces, likely hydrogen bonding from the amine and amide groups. The range indicates the purity of the measured sample. |
| Boiling Point | 304°C | [1] | The high boiling point further confirms strong intermolecular forces, requiring significant energy to transition to the gas phase. |
| Density | 1.185 g/cm³ | [1] | Provides information on how the molecules pack in the solid state. |
| Flash Point | 137.6°C | [1] | An important safety parameter, indicating the lowest temperature at which vapors can ignite in the presence of an ignition source. |
| Refractive Index | 1.615 (at 22°C) | [1] | A measure of how light propagates through the substance, useful for characterization and purity assessment. |
| Stability | Stable at room temperature in closed containers under normal storage and handling conditions. | [1] | Critical for determining appropriate storage conditions and shelf-life. |
Spectroscopic Characterization Principles
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups. For 3-Amino-4-methylbenzamide, characteristic absorption peaks are expected:
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N-H Stretching (Amine & Amide): Two distinct bands around 3400-3200 cm⁻¹ for the -NH₂ groups. The primary amine and primary amide stretches would likely overlap.
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C=O Stretching (Amide I): A strong, sharp peak around 1680-1640 cm⁻¹ is characteristic of the amide carbonyl group.[2]
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N-H Bending (Amide II): A peak around 1640-1550 cm⁻¹ resulting from the bending of the N-H bond in the amide.[2]
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C-N Stretching: Found in the 1400-1000 cm⁻¹ region.
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Aromatic C=C Stretching: Peaks in the 1600-1450 cm⁻¹ region.
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Aromatic C-H Bending: Bands in the 900-690 cm⁻¹ region, which can be indicative of the substitution pattern on the benzene ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.
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¹H NMR:
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Aromatic Protons: Signals in the ~6.5-8.0 ppm range. The specific splitting patterns would confirm the 1,2,4-trisubstitution pattern of the ring.
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Amine (NH₂) Protons: A broad singlet, typically in the 3-5 ppm range, which can exchange with D₂O.
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Amide (CONH₂) Protons: Two broad singlets (due to restricted rotation around the C-N bond) typically downfield, in the 5-8 ppm range.
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Methyl (CH₃) Protons: A sharp singlet around 2.0-2.5 ppm.
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¹³C NMR:
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Aromatic Carbons: Multiple signals in the ~110-150 ppm range.
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Carbonyl (C=O) Carbon: A signal in the ~165-175 ppm range.
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Methyl (CH₃) Carbon: A signal upfield, around 15-25 ppm.
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Experimental Protocol: Melting Point Determination
The melting point is a critical physical property for assessing the purity of a crystalline solid. A pure compound exhibits a sharp melting point (a narrow range of 0.5-1.0°C), whereas impurities typically depress and broaden the melting range. The following protocol describes the determination using a standard capillary-based melting point apparatus.
Causality and Principle
The procedure relies on slowly heating a finely powdered sample and observing the temperature at which the phase transition from solid to liquid occurs.[3] A slow heating rate near the melting point is crucial to ensure thermal equilibrium between the sample, the heating block, and the thermometer, providing an accurate reading.[4]
Step-by-Step Methodology
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Sample Preparation:
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Ensure the 3-Amino-4-methylbenzamide sample is completely dry and homogenous. If the crystals are large, gently crush them into a fine powder using a mortar and pestle. This ensures uniform heat transfer.[5]
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Tap the open end of a capillary tube into the powder to collect a small amount of the sample.
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Sample Loading:
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Invert the capillary tube and tap its sealed end gently on a hard surface to pack the powder into the bottom.
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To achieve dense packing, drop the capillary tube (sealed end down) several times through a long glass tube onto the benchtop.[4]
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The final packed sample height should be 2-3 mm. A larger sample size will result in an artificially broad melting range.[4]
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Apparatus Setup and Measurement:
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Insert the loaded capillary tube into a slot in the heating block of the melting point apparatus.[4]
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Set the apparatus to heat rapidly to a temperature approximately 20°C below the expected melting point (e.g., heat rapidly to ~110°C for this compound).[4]
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Decrease the heating rate to 1-2°C per minute. A slow ramp rate is essential for accurate determination.
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Observation and Recording:
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Observe the sample through the magnified viewfinder.
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Record the temperature (T₁) at which the first droplet of liquid appears.
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Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.
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The melting point is reported as the range T₁ - T₂.
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Caption: Workflow for Melting Point Determination.
Safety, Handling, and Storage
Proper handling and storage are paramount for ensuring laboratory safety and maintaining the integrity of the compound.
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Hazard Identification: May be harmful if swallowed, in contact with skin, or if inhaled.[6] Users should consult the full Safety Data Sheet (SDS) before use.
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Handling:
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Storage:
Conclusion
3-Amino-4-methylbenzamide is a crystalline solid whose physical properties are dominated by the presence of polar functional groups capable of hydrogen bonding. Its well-defined melting point, high boiling point, and stability under standard conditions make it a manageable compound for synthetic and research applications. The characterization techniques and protocols outlined in this guide provide a framework for the empirical verification of its identity and purity, ensuring reliable results in a research and development setting.
References
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PubChem. (n.d.). 3-Amino-N-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]
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Mallak Specialties. (n.d.). 3-Amino-4-methylbenzamide. Retrieved from [Link]
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Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
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University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
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Westlab. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]
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Lambda. (n.d.). Melting Point Determination. Retrieved from [Link]
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Wang, P., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. PMC. Retrieved from [Link]
Sources
- 1. 3-Amino-4-methylbenzamide, C8H10N2O, 19406-86-1, 2 Methyl 5 Carboxamidoaniline [mallakchemicals.com]
- 2. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]
- 3. westlab.com [westlab.com]
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